molecular formula C17H15N B8800867 N-alpha-Naphthyl-M-tolyl-amine CAS No. 63350-97-0

N-alpha-Naphthyl-M-tolyl-amine

Cat. No. B8800867
Key on ui cas rn: 63350-97-0
M. Wt: 233.31 g/mol
InChI Key: VWNCIFGADVGFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04067903

Procedure details

216 parts of α-naphthol, 214 parts of m-toluidine and 10 parts of tributyl phosphite are mixed. The reaction is carried out using the method described in Example 17. After removing 24 parts of water, the reaction has ended. After distilling off excess m-toluidine 309 parts of N-m-tolyl-α-naphthylamine, corresponding to a yield of 88% of theory, are obtained at a boiling point of 203° - 206° C/5 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH3:19])[CH:14]=1.P(OCCCC)(OCCCC)OCCCC>>[CH3:19][C:15]1[CH:14]=[C:13]([NH:12][C:1]2[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH:4]=[CH:3][CH:2]=2)[CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OCCCC)(OCCCC)OCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing 24 parts of water
DISTILLATION
Type
DISTILLATION
Details
After distilling off excess m-toluidine 309 parts of N-m-tolyl-α-naphthylamine
CUSTOM
Type
CUSTOM
Details
corresponding to a yield of 88% of theory, are obtained at a boiling point of 203° - 206° C/5 mm Hg

Outcomes

Product
Name
Type
Smiles
CC=1C=C(C=CC1)NC1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.